

Application Notes & Protocols for Rapid Ergovalinine Detection Immunoassays

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Compound of Interest

Compound Name: Ergovalinine

Cat. No.: B15184027

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Introduction

Ergovalinine, a prominent ergot alkaloid produced by endophytic fungi in tall fescue grass, is a significant concern in the agricultural and veterinary sectors due to its toxic effects on livestock. Rapid and reliable detection of **ergovalinine** is crucial for monitoring feed quality and ensuring animal welfare. Immunoassays offer a powerful tool for this purpose, providing high sensitivity, specificity, and speed. These application notes provide detailed protocols for the development and application of two key immunoassay formats for the rapid detection of **ergovalinine**: a Competitive Indirect Enzyme-Linked Immunosorbent Assay (CI-ELISA) and a Lateral Flow Immunoassay (LFIA).

Principle of Ergovalinine Immunoassays

The detection of small molecules like **ergovalinine**, which are haptens (molecules that are not immunogenic on their own), is typically achieved through competitive immunoassay formats. In these assays, the **ergovalinine** in a sample competes with a labeled or immobilized **ergovalinine** analog for binding to a limited number of specific anti-**ergovalinine** antibodies. The resulting signal is inversely proportional to the concentration of **ergovalinine** in the sample.

Section 1: Competitive Indirect ELISA (CI-ELISA) for Ergovalinine Detection

The CI-ELISA is a robust and sensitive method for the quantitative or semi-quantitative determination of **ergovalinine** in various sample matrices.

Performance Characteristics

The following table summarizes the typical performance characteristics of a CI-ELISA for **ergovalinine** using the monoclonal antibody EV5B3.[\[1\]](#)

Parameter	Value	Reference
Limit of Detection (LOD)	16 ng/g (in plant material)	[1]
Antibody	Monoclonal Antibody (EV5B3)	[1]
Specificity	Specific for the distal cyclol peptide moiety of ergovaline. [1]	[1]
Correlation with HPLC	Highly correlated	[1]

Experimental Protocol: CI-ELISA

This protocol outlines the key steps for performing a CI-ELISA for **ergovalinine** detection.

1.2.1. Materials and Reagents

- **Ergovalinine** standard
- Anti-**ergovalinine** monoclonal antibody (e.g., EV5B3)[\[1\]](#)
- **Ergovalinine**-BSA conjugate (for coating)
- Goat anti-mouse IgG-HRP conjugate
- 96-well microtiter plates

- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Phosphate Buffered Saline (PBS)
- Wash Buffer (PBS with 0.05% Tween-20, PBST)
- Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
- Substrate Solution (e.g., TMB)
- Stop Solution (e.g., 2M H₂SO₄)
- Sample Extraction Buffer (e.g., 80% methanol)
- Microplate reader

1.2.2. Sample Preparation: Extraction of Ergot Alkaloids from Tall Fescue

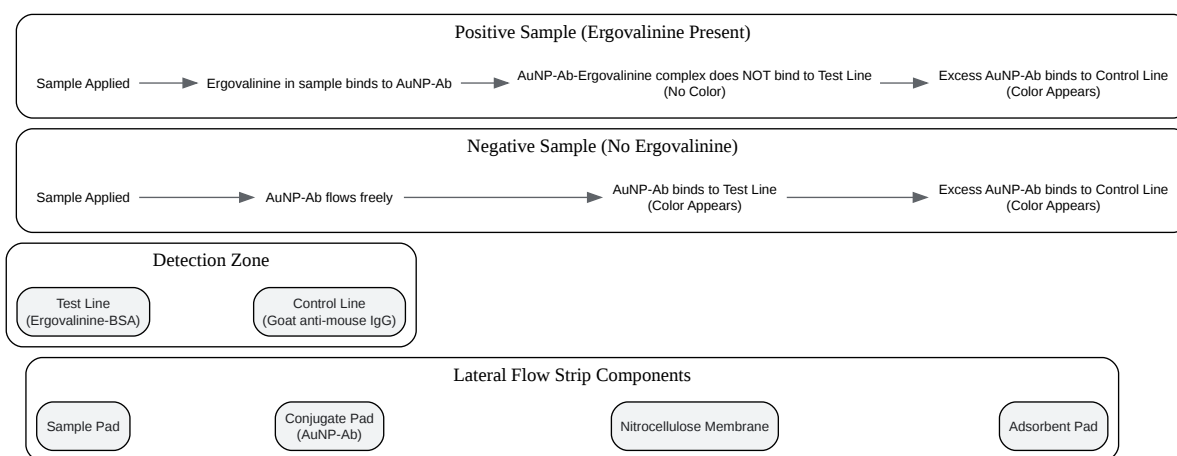
- Grind dried tall fescue samples to a fine powder.
- Weigh 100 mg of the ground sample into a microcentrifuge tube.
- Add 1 mL of 80% methanol to the tube.
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Carefully collect the supernatant for analysis. Dilute the supernatant in PBST as needed.

1.2.3. CI-ELISA Procedure

- Coating: Dilute the **ergovalinine**-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.

- Competition:
 - Prepare a serial dilution of the **ergovalinine** standard in PBST.
 - In a separate plate or tubes, pre-incubate 50 µL of the diluted sample or standard with 50 µL of the anti-**ergovalinine** antibody (diluted in Blocking Buffer) for 30 minutes at 37°C.
 - Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
 - Incubate for 1 hour at 37°C.
- Washing: Discard the solutions and wash the plate three times with Wash Buffer.
- Secondary Antibody: Add 100 µL of goat anti-mouse IgG-HRP conjugate (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.
- Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
- Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
- Stopping the Reaction: Add 50 µL of Stop Solution to each well.
- Reading: Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of **ergovalinine** in the sample.

Visualization of the CI-ELISA Workflow



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References

- 1. tandfonline.com [tandfonline.com]

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